molecular formula C20H15Cl2N3O2 B11984407 2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide CAS No. 306316-33-6

2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide

Cat. No.: B11984407
CAS No.: 306316-33-6
M. Wt: 400.3 g/mol
InChI Key: YMWYYOFWBGBSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and phenyldiazenyl groups, making it a subject of study for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with aniline derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different biological activity.

    2,4-dichlorophenoxyacetamide:

Uniqueness

2-(2,4-dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .

Properties

CAS No.

306316-33-6

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C20H15Cl2N3O2/c21-14-6-11-19(18(22)12-14)27-13-20(26)23-15-7-9-17(10-8-15)25-24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,26)

InChI Key

YMWYYOFWBGBSJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.